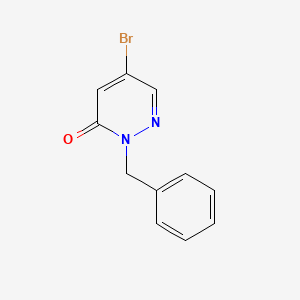

2-benzyl-5-bromopyridazin-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-5-bromopyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-6-11(15)14(13-7-10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHVRNFFEITIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pyridazinone Scaffolds: Foundational Aspects in Organic Synthesis

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group within the ring. scholarsresearchlibrary.comiglobaljournal.com This structural motif is a cornerstone in the development of new pharmacologically active agents. scholarsresearchlibrary.comekb.eg The pyridazinone core is considered a "magic moiety" by some medicinal chemists due to the broad spectrum of biological activities exhibited by its derivatives. scholarsresearchlibrary.com These activities include applications in cardiovascular health, cancer treatment, and as anti-inflammatory, anticonvulsant, and antimicrobial agents. scholarsresearchlibrary.comnih.govresearchgate.netresearchgate.net

The versatility of the pyridazinone scaffold stems from its electronic properties and the ease with which it can be functionalized at various positions around the ring. scholarsresearchlibrary.com Synthetic routes to the pyridazinone core are well-established and often involve the cyclocondensation of 1,4-dicarbonyl compounds, such as ketoacids or ketoesters, with hydrazine (B178648) or its derivatives. iglobaljournal.comekb.eg This accessibility makes pyridazinones attractive building blocks for both academic research and industrial drug discovery programs. scholarsresearchlibrary.comresearchgate.net

Strategic Importance of Brominated Pyridazinones As Synthetic Intermediates

Established Synthetic Routes to Halogenated Pyridazin-3(2H)-ones

The synthesis of halogenated pyridazin-3(2H)-ones is a well-documented area of study, driven by the utility of these compounds as versatile intermediates in medicinal and agricultural chemistry. scispace.com The pyridazinone core itself is frequently synthesized through the cyclocondensation of a γ-ketoacid with hydrazine (B178648) hydrate. nih.goviglobaljournal.com This initial reaction forms a 4,5-dihydropyridazin-3(2H)-one.

Subsequent aromatization of this dihydro-intermediate is a critical step to forming the pyridazin-3(2H)-one ring. A common method to achieve this dehydrogenation is through treatment with bromine in acetic acid. nih.govnih.gov This method is particularly relevant as it introduces bromine, a halogen, into the reaction sequence from the outset.

Alternative strategies involve the direct halogenation of a pre-formed pyridazinone ring or the conversion of an existing functional group. For instance, the hydroxyl group (in the enol form) of the pyridazinone can be substituted for a halogen. The use of phosphorus oxybromide (POBr₃) can effectively convert a pyridazin-3(2H)-one into the corresponding 3-bromopyridazine (B1282269) derivative. mdpi.com Furthermore, the synthesis of di-halogenated pyridazinones, such as 4,5-dibromopyridazin-3(2H)-one, serves as a common entry point for creating selectively functionalized derivatives. acs.orgnih.govarkat-usa.org

Table 1: General Synthetic Methods for Halogenated Pyridazin-3(2H)-ones

| Method | Starting Materials | Reagents | Product Type | Reference(s) |

|---|

Specific Synthesis of this compound

The synthesis of the title compound, this compound, is achieved through a logical combination of the foundational reactions of N-alkylation and ring bromination. Research literature indicates that this compound is a "readily available model substrate," suggesting that its synthesis is straightforward and reliable. acs.orgnih.gov The assembly can be envisioned via two primary retrosynthetic pathways:

Pathway A: Bromination of a pyridazin-3(2H)-one intermediate, followed by N-benzylation.

Pathway B: N-benzylation of the pyridazin-3(2H)-one core, followed by regioselective bromination.

Both pathways are viable and rely on standard, high-yielding laboratory procedures.

Bromination Protocols for Pyridazin-3(2H)-one Cores

The introduction of a bromine atom at the C5 position of the pyridazinone ring is a key transformation. One of the most direct methods involves the electrophilic bromination of a 2-benzylpyridazin-3(2H)-one precursor. This reaction is typically accomplished using a brominating agent such as N-bromosuccinimide (NBS). The reaction is often carried out in a solvent like carbon tetrachloride (CCl₄) or dimethylformamide (DMF) under controlled conditions to ensure regioselectivity at the desired C5 position.

Table 2: Reagents for Bromination of Pyridazinone Cores

| Reagent | Substrate | Conditions | Purpose | Reference(s) |

|---|---|---|---|---|

| Bromine (Br₂) in Acetic Acid | 4,5-Dihydropyridazin-3(2H)-one | 60-70 °C to reflux | Aromatization & Bromination | nih.gov |

| N-Bromosuccinimide (NBS) | 2-Substituted-pyridazin-3(2H)-one | Reflux in CCl₄ or DMF | Regioselective C5-Bromination |

N-Benzylation Strategies for Pyridazinone Derivatives

The attachment of the benzyl group to the nitrogen atom at position 2 of the pyridazinone ring is a standard N-alkylation reaction. This transformation involves treating a 5-bromopyridazin-3(2H)-one with a benzylating agent, such as benzyl bromide or benzyl chloride.

The reaction requires the presence of a base to deprotonate the acidic N-H of the pyridazinone, thereby generating a nucleophilic anion that attacks the benzyl halide in a classic SN2 reaction. mdpi.com A variety of bases and solvent systems have been successfully employed for this purpose. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃), the latter being noted for its effectiveness in cases where other bases fail. mdpi.com The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (B95107) (THF) at room or elevated temperatures to ensure completion. mdpi.commdpi.com

Table 3: Conditions for N-Benzylation of Pyridazinone Derivatives

| Benzylating Agent | Base | Solvent | Conditions | Reference(s) |

|---|---|---|---|---|

| Benzyl Bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) | Room Temperature, 12h | mdpi.com |

| Benzyl Bromide | Cesium Carbonate (Cs₂CO₃) | Tetrahydrofuran (THF) | Not specified | mdpi.com |

| Benzyl Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Not specified | mdpi.com |

| Benzyl Bromide | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 80–100 °C, 12–24h |

Advanced Organometallic Chemistry and C H Activation in 2 Benzyl 5 Bromopyridazin 3 2h One Functionalization

Halogen-Magnesium Exchange Reactions

The presence of a bromine atom at the C-5 position of 2-benzyl-5-bromopyridazin-3(2H)-one offers a direct synthetic handle for functionalization through halogen-magnesium exchange reactions. nih.gov This approach, however, is complicated by the inherent reactivity of the pyridazinone ring itself. nih.gov

The transformation of the C-5 bromine into a more reactive organomagnesium species is a potential route for introducing new substituents. However, achieving this selectively is challenging. Research has shown that for the this compound scaffold, the use of common, highly nucleophilic Grignard reagents often leads to a mixture of products rather than clean exchange at the C-5 position. nih.govacs.org In a closely related substrate, 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one, selective bromine-magnesium exchange at C-5 was successfully achieved by using a sterically hindered and less nucleophilic Grignard reagent, MesMgBr (mesitylmagnesium bromide). nih.govacs.orgacs.org This demonstrates that the exchange is feasible, but regioselectivity is critically dependent on the reagent's properties.

The nucleophilicity of the Grignard reagent is a determining factor in the reaction pathway. nih.gov A clear dichotomy is observed between highly nucleophilic and less nucleophilic reagents.

Highly Nucleophilic Grignard Reagents: Reagents with strong nucleophilic character, such as butylmagnesium chloride (BuMgCl), isopropylmagnesium chloride (i-PrMgCl), and phenylmagnesium chloride (PhMgCl), tend to engage in multiple reaction pathways simultaneously. nih.govacs.org For this compound, these reagents cause both the desired bromine-magnesium exchange at C-5 and a competing nucleophilic addition-elimination reaction at the C-4 position. nih.govacs.org This lack of selectivity complicates the synthesis of pure C-5 functionalized products.

Less Nucleophilic Grignard Reagents: The use of a less nucleophilic reagent, such as MesMgBr, can suppress the undesired nucleophilic addition at C-4, thereby favoring the halogen-magnesium exchange at C-5. nih.govacs.org This was demonstrated effectively on the 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one substrate, highlighting a successful strategy to control the reaction outcome. nih.govacs.orgacs.org

The following table summarizes the observed reactivity based on the Grignard reagent's nucleophilicity.

| Grignard Reagent Type | Example Reagents | Primary Reaction Outcome on this compound | Reference |

| High Nucleophilicity | i-PrMgCl, BuMgCl, PhMgCl | Mixture of Br-Mg exchange at C-5 and nucleophilic addition at C-4 | nih.gov, acs.org |

| Low Nucleophilicity | MesMgBr | Selective Br-Mg exchange at C-5 (demonstrated on 4-methoxy analogue) | nih.gov, acs.org |

When this compound is treated with highly nucleophilic Grignard reagents, a tandem reaction sequence occurs. nih.govresearchgate.net This process involves a nucleophilic attack of the Grignard reagent at the C-4 position of the pyridazinone ring, which is followed by the elimination of a hydride ion. This pathway, known as a cine substitution, occurs concurrently with the bromine-magnesium exchange at the C-5 position. nih.govacs.org The result is an unexpected mixture of 4,5-disubstituted pyridazin-3(2H)-ones instead of the cleanly 5-substituted derivatives. nih.govacs.org In the case of this compound, which lacks a pre-existing substituent at C-4, this competing addition reaction could not be suppressed when using potent nucleophilic Grignard reagents. nih.govacs.org

Lactam-Directed C-H Magnesiation

An alternative strategy for functionalizing the pyridazinone core, which circumvents the issues associated with halogen-magnesium exchange, is the direct activation of a C-H bond. This approach relies on a directing group to guide a metalating agent to a specific position.

The lactam carbonyl group within the pyridazinone ring can act as an internal directing group, facilitating the regioselective deprotonation and magnesiation of the adjacent C-H bond at the C-4 position. nih.gov This ortho C-H magnesiation is effectively achieved using less nucleophilic but highly basic magnesium amide reagents, such as TMPMgCl·LiCl (lithium chloride complex of 2,2,6,6-tetramethylpiperidylmagnesium chloride). nih.govacs.org This method avoids the competitive nucleophilic addition seen with Grignard reagents. nih.gov The utility of this approach has been successfully demonstrated on related substrates like 2-benzyl-5-chloro- and 2-benzyl-6-chloropyridazin-3(2H)-one, enabling clean C-4 functionalization. nih.govacs.orgacs.org

Once the C-4 magnesiated intermediate is formed, it can be trapped, or "quenched," with a wide range of electrophiles. This two-step, one-pot process allows for the introduction of various functional groups at the C-4 position, leading to the synthesis of previously inaccessible pyridazin-3(2H)-one derivatives. nih.govacs.org The reaction of the in situ generated C-4 magnesiated pyridazinone with an electrophile provides a versatile route to diverse structures. nih.gov For instance, insight into the mechanism has led to the direct conversion of related pyridazinones into their C-4 alkyl and aryl derivatives. nih.govacs.org

The table below presents examples of electrophiles used to quench the C-4 magnesiated species of analogous 2-benzyl-halopyridazinones, illustrating the scope of this methodology.

| Substrate | Magnesiation Reagent | Electrophile (E+) | Product (after quenching) | Reference |

| 2-Benzyl-6-chloropyridazin-3(2H)-one | TMPMgCl·LiCl | Bromine (Br₂) | 2-Benzyl-4-bromo-6-chloropyridazin-3(2H)-one | nih.gov, acs.org |

| 2-Benzyl-5-halopyridazin-3(2H)-one | Grignard Reagent (forms intermediate) | S-Methyl methanethiosulfonate | 4,5-Disubstituted pyridazin-3(2H)-one | uantwerpen.be |

| 2-Benzyl-6-chloropyridazin-3(2H)-one | TMPMgCl·LiCl | Benzaldehyde (PhCHO) | 2-Benzyl-6-chloro-4-(hydroxy(phenyl)methyl)pyridazin-3(2H)-one | molaid.com |

Transition Metal Catalyzed Transformations of 2 Benzyl 5 Bromopyridazin 3 2h One

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in facilitating cross-coupling reactions at the C5-position of the pyridazinone ring. These reactions involve the coupling of the bromo-substituted pyridazinone with various organometallic reagents, resulting in the formation of new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins organoboron compounds with organic halides. libretexts.orgfishersci.ie In the context of 2-benzyl-5-bromopyridazin-3(2H)-one, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C5-position. The general reaction involves a palladium(0) catalyst, a base, and a suitable solvent. nih.gov The reactivity of the coupling partner can be influenced by the nature of the halide, with the general trend being R-I > R-Br > R-OTf >> R-Cl. fishersci.ie

Microwave-assisted Suzuki-Miyaura couplings have been developed to shorten reaction times and improve efficiency. nih.gov For instance, the coupling of benzylic bromides with arylboronic acids has been optimized using Pd(OAc)2 as the catalyst, JohnPhos as the ligand, and potassium carbonate as the base in DMF. nih.gov While there are many examples of Suzuki couplings, those specifically at the benzylic position are less common, and examples involving heteroaryl benzylic bromides are even rarer. nih.gov The stability of the organoboron compounds, such as potassium aryltrifluoroborates, makes them attractive coupling partners, offering high functional group tolerance and leading to good yields of the desired products. nih.gov

Table 1: Conditions for Benzylic Suzuki-Miyaura Cross-Coupling Reactions under Microwave Conditions nih.gov

| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base (3.0 mmol) | Solvent | Yield (%) |

| 1 | Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane | ~10 |

| 2 | Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | Optimized |

Reaction conditions: boronic acid (1.5 mmol), bromide (1.0 mmol), base (3.0 mmol), catalyst (5 mol %), ligand (10 mol %), DMF (2 mL), 20 minutes. Conversion yields were determined by LCMS analysis. Isolated yields are reported. nih.gov

Negishi Coupling and Zincated Pyridazinone Intermediates

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting organozinc compounds with organic halides or triflates. wikipedia.orgorganic-chemistry.org This method is particularly useful for creating C-C bonds between complex synthetic intermediates and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

In the case of pyridazinone derivatives, zincated intermediates can be generated in situ. researchgate.net This is achieved through a bromine-magnesium exchange on the bromopyridazinone, followed by transmetalation with a zinc salt like ZnCl₂. researchgate.net These zincated pyridazin-3(2H)-ones can then participate in Negishi reactions with iodo(hetero)arenes to produce (hetero)arylpyridazin-3(2H)-ones. researchgate.net The use of sonication has been shown to significantly reduce reaction times and improve yields in some Negishi reactions. researchgate.net However, for this compound, which lacks a substituent at the C-4 position, nucleophilic addition can be a competing reaction that is difficult to suppress. researchgate.netresearchgate.net

Stille Coupling with Organostannane Reagents

The Stille reaction involves the palladium-catalyzed coupling of organostannane reagents with organic electrophiles. wikipedia.org This reaction is known for the stability and functional group tolerance of the organostannane reagents, which are stable in the presence of air and moisture. wikipedia.orgnih.gov The reaction mechanism typically involves oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org

While a versatile method for C-C bond formation, a significant drawback of the Stille coupling is the toxicity of the organotin compounds. organic-chemistry.org The reaction can be used to couple a variety of sp²-hybridized groups, including vinyl and aryl groups. wikipedia.org Nickel catalysts can also be employed in Stille cross-coupling reactions, particularly for the reaction of quaternary ammonium (B1175870) salts. nih.gov

Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule, often utilizing carbon monoxide (CO) as the C1 source. nih.govcnr.it These reactions are valuable for synthesizing carboxylic acids, esters, amides, and other carbonyl-containing compounds. Palladium catalysts are frequently used to facilitate these transformations.

Aminocarbonylation and Carboxamide Derivatization

Aminocarbonylation is a specific type of carbonylation reaction that involves the insertion of carbon monoxide and the addition of an amine to an organic halide, resulting in the formation of a carboxamide. This reaction has been applied to pyridazinone systems. For example, 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones have been successfully aminocarbonylated in the presence of various amines, including amino acid methyl esters, using a palladium catalyst. researchgate.net

The reactivity of the substrate is crucial; the iodo derivative led to complete conversion and high yields of the corresponding amides. researchgate.net Interestingly, the dibromo derivative exhibited high reactivity, leading to the formation of 4,5-dicarboxamides with primary amines, with no monoaminocarbonylated products observed. researchgate.net The choice of ligand can be critical, with bidentate ligands like Xantphos sometimes required for less basic or sterically hindered amines to achieve complete conversion. mdpi.com

Table 2: Aminocarbonylation of 1-Iodoisoquinoline (B10073) with Various Amines mdpi.com

| Entry | Amine | Catalyst | Time (h) | Conversion (%) |

| 9 | Benzylamine | Pd(OAc)₂/2 PPh₃ | 2 | >98 |

| 10 | 2-Picolylamine | Pd(OAc)₂/2 PPh₃ | 24 | >98 |

| 11 | 3-Picolylamine | Pd(OAc)₂/2 PPh₃ | 4 | >98 |

| 12 | 4-Picolylamine | Pd(OAc)₂/2 PPh₃ | 4 | >98 |

| 13 | 2-(Aminomethyl)thiophene | Pd(OAc)₂/2 PPh₃ | 2 | >98 |

| 14 | 2-(Aminomethyl)furan | Pd(OAc)₂/2 PPh₃ | 2 | >98 |

Reaction conditions: 1-iodoisoquinoline (0.25 mmol), amine (0.3 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Et₃N (0.3 mmol), DMF (3 mL), 50 °C, 1 bar CO. mdpi.com

Regio- and Chemoselectivity in Carbon Monoxide Insertion

In molecules with multiple reactive sites, the regio- and chemoselectivity of carbonylation reactions are critical considerations. In dihalogenated substrates, the reaction can often be controlled to occur selectively at one position. For instance, in the carbonylation of 2-bromoiodobenzene, the reaction occurs selectively at the more reactive iodo-arene position. mdpi.com The ortho-positioned bromo group generally remains unchanged, demonstrating high chemoselectivity. mdpi.com

The reaction conditions, such as temperature and the choice of ligand, can influence the selectivity. Lowering the temperature has been shown to suppress side product formation in some cases. mdpi.com The nature of the nucleophile also plays a significant role. In reactions with bifunctional nucleophiles like amino alcohols, aminocarbonylation is generally favored over alkoxycarbonylation. mdpi.com It is often observed that alkoxycarbonylation, when it occurs, is preceded by an aminocarbonylation step. mdpi.com

Nitrogen-Containing Cross-Couplings

The introduction of nitrogen-based substituents onto the pyridazinone ring can significantly modulate the biological activity of the resulting compounds. Palladium-catalyzed methods are paramount for forging these crucial C-N bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. While this reaction is widely applied in organic synthesis, a specific application for the amination of this compound has not been extensively detailed in the reviewed scientific literature. However, the general principles of the Buchwald-Hartwig reaction suggest its feasibility for this substrate. Typically, the reaction would involve a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to facilitate the coupling of the pyridazinone with a primary or secondary amine.

A search of the available literature did not yield specific examples or data tables for the Buchwald-Hartwig amination of this compound.

Amination Reactions

Beyond the specific conditions of the Buchwald-Hartwig protocol, other palladium-catalyzed amination reactions represent a viable route for the synthesis of 5-amino-2-benzylpyridazin-3(2H)-one derivatives. These reactions could employ various palladium sources and ligands to achieve the desired transformation. The reaction of this compound with different amines under palladium catalysis would lead to a diverse range of functionalized pyridazinones.

Despite the synthetic potential, specific studies detailing the general palladium-catalyzed amination of this compound with a broad range of amines, complete with reaction conditions and yields, are not prominently featured in the current body of scientific literature. The synthesis of related aminopyridazinone structures, such as the herbicide chloridazon (B30800) (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one), typically involves different synthetic pathways. researchgate.net

Other Palladium-Catalyzed Reactions (e.g., Heck Reaction, Cyanation)

In addition to C-N bond formation, the bromine atom of this compound is amenable to other important palladium-catalyzed transformations, such as the Heck reaction and cyanation, which allow for the introduction of carbon-based functional groups.

Heck Reaction

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is a cornerstone of C-C bond formation. This reaction would enable the introduction of a variety of vinyl groups at the C5-position of the pyridazinone ring, leading to the synthesis of 5-vinyl-2-benzylpyridazin-3(2H)-one derivatives. These products could serve as versatile intermediates for further chemical modifications.

A comprehensive review of scientific databases did not uncover specific examples of the Heck reaction being performed on this compound.

Cyanation

The palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles. The conversion of the bromo-substituent of this compound to a cyano group would yield 2-benzyl-5-cyano-pyridazin-3(2H)-one. This nitrile derivative is a valuable synthetic intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.

Diversification and Elaboration of the 2 Benzyl 5 Bromopyridazin 3 2h One Core

Introduction of Azido (B1232118) Groups and Subsequent Transformations

The introduction of an azido group onto the pyridazinone ring, typically by nucleophilic substitution of a halide, transforms the scaffold into a versatile intermediate for further elaboration. The azido group can participate in a variety of reactions, including cycloadditions and reductions, to introduce nitrogen-containing moieties and construct more complex heterocyclic systems.

While direct studies on the subsequent transformations of 2-benzyl-5-azidopyridazin-3(2H)-one are not extensively detailed in the reviewed literature, the reactivity of azido-substituted pyridazinones is well-established. For instance, azido-pyridazinones can be converted into the corresponding iminophosphoranes by reaction with triphenylphosphine. These intermediates are highly reactive and can undergo aza-Wittig reactions with carbonyl compounds to form imines, which can then cyclize to generate fused nitrogen-containing heterocycles. This strategy has been employed in the synthesis of various fused pyridazine (B1198779) derivatives.

Another common transformation of the azido group is its reduction to an amino group. This can be achieved using various reducing agents, such as stannous chloride or catalytic hydrogenation. The resulting aminopyridazinone can then serve as a nucleophile in a range of reactions, including acylation, alkylation, and condensation with electrophiles, to further diversify the core structure.

The azido group can also participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form triazole and triazoline rings, respectively. This "click chemistry" approach provides an efficient and regioselective method for attaching a wide range of substituents to the pyridazinone core.

Functionalization at Peripheral Positions of the Pyridazinone Ring (C-4, C-6)

The peripheral carbon atoms of the pyridazinone ring, specifically at the C-4 and C-6 positions, are amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents. These modifications can significantly impact the electronic properties and biological activity of the resulting molecules.

One effective method for the functionalization of the pyridazinone core is through halogen-magnesium exchange reactions. For instance, studies on 2-benzyl-4-bromo-5-methoxypyridazin-3(2H)-one and 2-benzyl-4,5-dibromopyridazin-3(2H)-one have demonstrated that these substrates undergo bromine-magnesium exchange, primarily at the C-4 position, when treated with Grignard reagents. acs.orgresearchgate.net The resulting organomagnesium intermediates can then be quenched with various electrophiles to introduce a range of functional groups at the C-4 position. acs.orgresearchgate.net

In cases where a substituent is not present at the C-4 position, such as in 2-benzyl-5-chloropyridazin-3(2H)-one and 2-benzyl-6-chloropyridazin-3(2H)-one, regioselective C-H magnesiation at the C-4 position can be achieved using less nucleophilic magnesium amides like TMPMgCl·LiCl. acs.org Quenching of these magnesiated pyridazinones with electrophiles provides access to a variety of previously unknown pyridazin-3(2H)-one derivatives. acs.org

The following table summarizes the functionalization of the pyridazinone ring at the C-4 and C-6 positions based on the available data:

| Starting Material | Reagent(s) | Position of Functionalization | Product Type |

| 2-Benzyl-4-bromo-5-methoxypyridazin-3(2H)-one | Grignard Reagents, Electrophiles | C-4 | C-4 substituted pyridazinones |

| 2-Benzyl-4,5-dibromopyridazin-3(2H)-one | Grignard Reagents, Electrophiles | C-4 | C-4 substituted pyridazinones |

| 2-Benzyl-5-chloropyridazin-3(2H)-one | TMPMgCl·LiCl, Electrophiles | C-4 | C-4 substituted pyridazinones |

| 2-Benzyl-6-chloropyridazin-3(2H)-one | TMPMgCl·LiCl, Electrophiles | C-4 | C-4 substituted pyridazinones |

This table is generated based on data from the referenced literature and illustrates the versatility of halogen-magnesium exchange and C-H magnesiation for functionalizing the pyridazinone core.

Chemical Modifications of the N-2 Benzyl (B1604629) Substituent

The N-2 benzyl substituent of 2-benzyl-5-bromopyridazin-3(2H)-one offers another site for chemical modification, although this area has been less extensively explored compared to the pyridazinone ring itself. Modifications to the benzyl group can be used to modulate the steric and electronic properties of the molecule, which can in turn influence its biological activity and physical properties.

Standard aromatic substitution reactions can be performed on the phenyl ring of the benzyl group. For example, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation and alkylation can introduce a variety of substituents onto the aromatic ring. The position of substitution (ortho, meta, or para) will be directed by the activating or deactivating nature of the pyridazinone moiety and the reaction conditions.

Furthermore, the benzylic protons of the N-2 benzyl group are susceptible to deprotonation under strong basic conditions, which could allow for the introduction of substituents at the benzylic carbon. However, the feasibility of this approach would depend on the relative acidity of the benzylic protons compared to other acidic protons in the molecule.

While specific examples of the modification of the N-2 benzyl group of this compound are not prevalent in the provided search results, the general reactivity of benzyl groups in organic synthesis suggests a wide range of potential transformations. These could include the introduction of functional groups that can participate in further reactions, such as cross-coupling or click chemistry, to create more complex molecules. A patent (EP3762377A1) describes the synthesis of various pyridazinone derivatives with substituted benzyl groups at the N-2 position, highlighting the feasibility of such modifications. google.com

Analytical Methodologies for Structural Characterization and Reaction Pathway Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 2-benzyl-5-bromopyridazin-3(2H)-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present. The benzylic protons (CH₂) typically appear as a singlet, while the protons of the phenyl group and the pyridazinone ring resonate in the aromatic region of the spectrum. The precise chemical shifts and coupling constants, if any, are invaluable for confirming the substitution pattern on both the pyridazinone and benzene (B151609) rings. For instance, in a derivative, the methylene (B1212753) protons of the benzyl (B1604629) group were observed as a singlet at 5.51 ppm. researchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. This includes the carbonyl carbon of the pyridazinone ring, the carbons of the heterocyclic ring, the benzylic carbon, and the carbons of the phenyl group. The chemical shift of the carbonyl carbon is particularly diagnostic. In a related thieno-pyridopyridazinone derivative, the carbonyl carbon (C-1) resonated at 159.9 ppm. researchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. arkat-usa.org

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular weight and elemental composition of this compound. HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with high accuracy (typically with an error of less than 5 ppm), allowing for the unambiguous determination of the molecular formula. nih.gov This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The presence of bromine is readily identified by the characteristic isotopic pattern in the mass spectrum, where there are two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). msu.edu

Tandem mass spectrometry (MS/MS) provides further structural insights by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. mdpi.com This fragmentation pattern is unique to the molecule and can be used to confirm the connectivity of its different structural components. The fragmentation pathways can reveal the loss of specific groups, such as the benzyl group or the bromine atom, providing evidence for the proposed structure.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key vibrational modes for this compound include:

C=O stretch: A strong absorption band characteristic of the carbonyl group in the pyridazinone ring. For a related thieno-pyridopyridazinone, this was observed at 1646 cm⁻¹. researchgate.net

C-N stretch: Vibrations associated with the carbon-nitrogen bonds within the pyridazinone ring.

Aromatic C-H and C=C stretches: Multiple bands corresponding to the vibrations of the phenyl group and the pyridazinone ring.

C-Br stretch: A vibration typically found in the lower frequency region of the spectrum, indicating the presence of the bromine substituent.

The specific positions and intensities of these bands provide a molecular fingerprint that can be used for identification and to monitor reaction progress.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map of the molecule can be constructed. This information is invaluable for confirming the connectivity of the atoms and the stereochemistry of the molecule. For instance, in a related compound, 2-benzyl-6-benzyloxypyridazin-3(2H)-one, X-ray diffraction revealed the dihedral angles between the central pyridazine (B1198779) ring and the two benzene rings to be 77.08 (5)° and 84.62 (5)°. nih.gov

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. arkat-usa.org By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the separation of the product from starting materials and byproducts can be visualized. arkat-usa.org

Column Chromatography: For purification on a larger scale, column chromatography is commonly employed. researchgate.net The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture (eluent) is passed through the column to separate the components based on their differential adsorption. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity assessment of this compound. It offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities. When coupled with a mass spectrometer (HPLC-MS), it can provide both retention time and mass spectral data, further confirming the identity and purity of the compound. researchgate.net

Table of Analytical Data for Pyridazinone Derivatives

| Technique | Observation | Interpretation |

| ¹H NMR | Singlet at ~5.5 ppm | Benzylic (CH₂) protons researchgate.net |

| Multiplets in the aromatic region | Protons of the phenyl and pyridazinone rings researchgate.net | |

| ¹³C NMR | Signal at ~160 ppm | Carbonyl (C=O) carbon of the pyridazinone ring researchgate.net |

| HRMS | Isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units | Presence of a bromine atom msu.edu |

| Accurate mass measurement | Determination of the elemental composition nih.gov | |

| IR | Strong absorption band around 1650 cm⁻¹ | Carbonyl (C=O) stretching vibration researchgate.net |

| X-ray Diffraction | Precise bond lengths and angles | Definitive three-dimensional molecular structure pdx.edu |

| HPLC | Single major peak | High purity of the compound researchgate.net |

Q & A

Q. Critical Parameters :

- Temperature control (60–80°C) minimizes side reactions.

- Solvent polarity impacts reaction kinetics and byproduct formation.

How can researchers optimize regioselectivity during functionalization of the pyridazinone core?

Advanced Question

Regioselectivity is influenced by substituent positioning and reaction pathways:

- Substrate-dependent outcomes : For 2-benzyl-5-bromo derivatives, bromine-magnesium exchange at C-4 dominates, while tandem reactions (substitution + exchange) occur at C-5 under specific conditions .

- Electronic effects : Electron-withdrawing groups (e.g., methoxy at C-4) direct metalation to adjacent positions.

Q. Methodological Approach :

- Pre-screen substrates via DFT calculations to predict reactive sites.

- Use kinetic studies (e.g., in situ NMR) to monitor intermediate formation.

What advanced analytical techniques are recommended for structural validation and purity assessment?

Basic Question

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positioning (e.g., benzyl vs. bromine shifts).

- X-ray crystallography : Confirms absolute configuration, as demonstrated for derivatives like 2-(5-bromopentyl)-4-chloro-pyridazin-3(2H)-one (triclinic crystal system, P1 space group) .

- HPLC-MS : Quantifies purity and detects trace byproducts (<0.5% threshold).

Q. Advanced Application :

How can contradictory spectroscopic data or reaction yields be resolved?

Advanced Question

Contradictions often arise from:

- Solvent polymorphism : Crystallization in different solvents alters NMR splitting patterns.

- Kinetic vs. thermodynamic control : Varying temperatures may favor competing pathways.

Q. Resolution Strategies :

Q. Example :

| Condition | Yield (%) | Dominant Pathway |

|---|---|---|

| THF, −78°C | 65 | C-4 metalation |

| DMF, 25°C | 42 | Tandem substitution |

What functionalization strategies enable diversification of the pyridazinone scaffold for SAR studies?

Advanced Question

Q. Case Study :

- Stepwise functionalization :

- Bromine-lithium exchange at C-2.

- Quench with aldehydes to introduce hydroxymethyl groups.

- Oxidize to ketones for further derivatization .

How do steric and electronic effects of the benzyl group influence biological activity?

Advanced Question

- Steric hindrance : Bulky N-benzyl substituents reduce binding affinity to enzyme active sites (e.g., kinase inhibitors).

- Electronic modulation : Electron-deficient benzyl groups (e.g., 4-fluoro-benzyl) enhance metabolic stability in vitro .

Q. Experimental Design :

- Synthesize analogs with para-substituted benzyl groups (e.g., -F, -NO₂, -OMe).

- Compare IC₅₀ values in enzymatic assays.

What computational tools are recommended for predicting reactivity and optimizing synthetic routes?

Advanced Question

Q. Workflow Example :

Generate substrate conformers via molecular docking.

Calculate Fukui indices to identify electrophilic/nucleophilic sites.

How can researchers mitigate challenges in scaling up lab-scale syntheses?

Advanced Question

- Continuous flow reactors : Improve heat/mass transfer for exothermic reactions (e.g., bromine-magnesium exchange) .

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) using response surface methodology.

Q. Scalability Data :

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Yield (%) | 72 | 68 |

| Purity (%) | 98 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.